molecular formula C20H32ClNO2 B10753716 Drofenine hydrochloride CAS No. 3146-19-8

Drofenine hydrochloride

Cat. No.: B10753716
CAS No.: 3146-19-8
M. Wt: 353.9 g/mol
InChI Key: WIELVDXKOYPANK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Drofenine hydrochloride can be synthesized through the esterification of 2-(diethylamino)ethyl alcohol with 2-cyclohexyl-2-phenylacetic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar esterification reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Drofenine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Drofenine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of drofenine hydrochloride involves its role as an antimuscarinic agent. It works by blocking muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle. Additionally, this compound activates transient receptor potential vanilloid-3 (TRPV3) channels, which further contributes to its muscle-relaxing effects .

Comparison with Similar Compounds

Comparison: Drofenine hydrochloride is unique in its selective activation of transient receptor potential vanilloid-3 (TRPV3) channels, which distinguishes it from other antimuscarinic agents. While compounds like diphenhydramine hydrochloride and promazine hydrochloride also exhibit antimuscarinic properties, they do not specifically target TRPV3 channels .

This compound’s specificity for TRPV3 channels makes it particularly effective in treating conditions involving smooth muscle spasms, providing a targeted therapeutic approach .

Properties

IUPAC Name

2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIELVDXKOYPANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1679-76-1 (Parent)
Record name Drofenine hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3045859
Record name Drofenine hydrochloride
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Molecular Weight

353.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>53.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85273739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

548-66-3, 3146-19-8, 3146-20-1, 1679-76-1
Record name Drofenine hydrochloride
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Record name Drofenine hydrochloride
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Record name Drofenine hydrochloride, (+)-
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Record name Drofenine hydrochloride
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Record name DROFENINE HYDROCHLORIDE
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